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Methyl 3-(isoxazol-5-yl)propanoate

Cat. No.: B12866835
CAS No.: 915776-16-8
M. Wt: 155.15 g/mol
InChI Key: TUTOLLXIEBDELH-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Heterocycles in Synthetic Organic Chemistry

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. researchgate.netnih.gov This structural arrangement confers a degree of aromaticity, rendering the ring system relatively stable while also allowing for specific reactivity. researchgate.netclockss.org Isoxazoles are considered versatile building blocks in organic synthesis and are found in a wide array of natural products and synthetic molecules. researchgate.netresearchgate.net

Their significance is underscored by their prevalence in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govrsc.orgajrconline.orgnanobioletters.com The isoxazole ring's stability allows for manipulation of its substituents, yet the inherent weakness of the N-O bond provides a strategic site for ring-cleavage reactions, making isoxazoles useful as "masked" forms of other functional groups. researchgate.netclockss.org Common synthetic routes to the isoxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govresearchgate.net

Role of Propanoate Moieties in Chemical Synthesis

The propanoate moiety, specifically a methyl propanoate in this case, is a common ester functional group. Esters are pivotal in modern drug design, often employed as prodrugs to enhance the pharmacokinetic properties of a parent molecule. numberanalytics.com By converting a carboxylic acid to an ester, properties such as lipophilicity, membrane permeability, solubility, and stability can be favorably modified. scirp.orgscirp.org This strategy can lead to improved bioavailability and controlled release of the active drug, as the ester is designed to be hydrolyzed by enzymes in the body. numberanalytics.comscirp.org

Beyond their role in prodrugs, propanoate units are fundamental building blocks in organic synthesis. acs.org They can be involved in a variety of chemical transformations, serving as precursors for the elaboration of more complex molecular architectures. acs.orgsemanticscholar.org The propanoate ester can also influence a molecule's ability to cross biological membranes, a critical factor in pharmaceutical applications. ontosight.ai

Confluence of Isoxazole and Propanoate Architectures in Methyl 3-(isoxazol-5-yl)propanoate

This compound combines the biologically significant isoxazole ring with the synthetically versatile methyl propanoate group. This confluence creates a bifunctional molecule with considerable potential as a chemical intermediate. The isoxazole unit provides a stable, aromatic core that can be further functionalized, while the propanoate tail offers a reactive site for ester hydrolysis, amidation, or other modifications.

The specific linkage to the 5-position of the isoxazole ring is a key structural feature. Synthesis of such 3,5-disubstituted isoxazoles is well-established, often proceeding through the reaction of terminal alkynes with nitrile oxides. nih.gov This particular arrangement allows the propanoate chain to extend from the heterocyclic core, potentially influencing its interaction with biological targets. The molecule serves as a valuable scaffold for creating libraries of new compounds for biological screening. nih.govbeilstein-journals.org

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 915776-16-8 bldpharm.combldpharm.com
Molecular Formula C7H9NO3 bldpharm.com
Molecular Weight 155.15 g/mol bldpharm.com

Research Gaps and Motivations for Advanced Investigation of this compound

While the chemistry of isoxazoles is extensively documented, the specific applications and reaction pathways for this compound remain an area ripe for exploration. Much of the existing research focuses on broader classes of isoxazole derivatives rather than an exhaustive study of this individual compound. scilit.com

The primary motivation for its advanced investigation lies in its potential as a precursor for novel therapeutic agents and functional materials. rsc.orgscilit.com The proven biological activities of the isoxazole scaffold suggest that derivatives of this compound could be tailored for various medicinal applications, including the development of kinase inhibitors or anticancer agents. nih.govnih.gov Furthermore, its structure is suitable for creating building blocks for polymers or other materials where the isoxazole unit could confer specific optical or electronic properties. scilit.com Filling the research gap requires a systematic exploration of its reactivity, the synthesis of new derivatives, and comprehensive evaluation of their biological and material properties.

Scope and Organization of the Academic Review

This review provides a focused academic analysis of this compound. The content is strictly organized to first deconstruct the molecule into its constituent isoxazole and propanoate moieties, discussing the established significance of each in synthetic chemistry. It then examines the unique chemical character that arises from their combination in the target compound. The subsequent discussion centers on the existing research gaps and articulates the scientific motivations for pursuing more advanced studies. The review is confined to this academic framework, presenting detailed research findings and relevant data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B12866835 Methyl 3-(isoxazol-5-yl)propanoate CAS No. 915776-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915776-16-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-(1,2-oxazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,2-3H2,1H3

InChI Key

TUTOLLXIEBDELH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=NO1

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Isoxazol 5 Yl Propanoate and Its Structural Analogs

Strategies for Isoxazole (B147169) Ring Formation in Propanoate Derivatives

The construction of the isoxazole ring is a pivotal step in the synthesis of these target molecules. Various strategies have been developed, with 1,3-dipolar cycloaddition reactions being one of the most powerful and widely employed methods. nih.govnih.govmdpi.com

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene, is a cornerstone for the synthesis of isoxazoles and their partially saturated counterparts, isoxazolines. nih.govnih.govmdpi.com This method offers a direct and efficient route to the five-membered heterocyclic core. mdpi.com

The reaction of nitrile oxides with alkynes directly furnishes the aromatic isoxazole ring, while their reaction with alkenes yields isoxazolines, which can be subsequently oxidized to isoxazoles if desired. nih.govarkat-usa.org The versatility of this approach allows for the introduction of a wide range of substituents onto the isoxazole ring, depending on the choice of the nitrile oxide and the dipolarophile. nih.govresearchgate.net For instance, the cycloaddition of a nitrile oxide with an unsaturated ester, like methyl acrylate (B77674), can lead to the formation of a propanoate-substituted isoxazole. arkat-usa.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

Nitrile Oxide Precursor Dipolarophile Product Reference
Aromatic Aldoxime Terminal Alkyne 3,5-Disubstituted Isoxazole rsc.org
Hydroximoyl Chloride Alkene Isoxazoline (B3343090) nih.gov
Aldoxime Unsaturated Ester Isoxazoline-carboxylate oup.com
Anthracenenitrile oxide (S)-alanine allyl ester (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate mdpi.com

The regioselectivity of the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrically substituted dipolarophiles, such as α,β-unsaturated esters, is a critical aspect that dictates the final structure of the product. mdpi.comresearchgate.net The reaction can theoretically yield two regioisomers. Frontier Molecular Orbital (FMO) theory is often used to predict the predominant regioisomer, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) determines the outcome. mdpi.com Steric effects can also play a significant role in directing the regioselectivity. researchgate.net In the case of α,β-unsaturated esters, the reaction typically yields 3,5-disubstituted isoxazolines, although the regioselectivity can be influenced by the specific reactants and reaction conditions. oup.comclockss.org

Nitrile oxides are generally unstable and are therefore typically generated in situ from more stable precursors, most commonly aldoximes. mdpi.commdpi.comtandfonline.com The oxidation of aldoximes to nitrile oxides can be achieved using a variety of oxidizing agents. tandfonline.com Common methods include the use of reagents like sodium hypochlorite (B82951) (bleach), N-bromosuccinimide (NBS), or hypervalent iodine compounds. arkat-usa.orgmdpi.comorganic-chemistry.org For example, an aldoxime can be treated with bleach in a biphasic system to cleanly generate the corresponding nitrile oxide, which then readily participates in the cycloaddition reaction. mdpi.com Another approach involves the use of Oxone in the presence of sodium chloride. tandfonline.com

Table 2: Reagents for In Situ Generation of Nitrile Oxides from Aldoximes

Reagent Conditions Reference
Sodium hypochlorite (bleach) Biphasic (e.g., DCM/water) mdpi.com
N-Bromosuccinimide (NBS) Organic solvent arkat-usa.org
Oxone, NaCl, Na2CO3 Ball-milling, room temperature tandfonline.com
Chloramine-T DMA solution acs.org
Hypervalent iodine compounds Catalytic mdpi.com

An alternative to the pre-formation of a nitrile oxide precursor is the direct oxidative heterocyclization of other starting materials. A notable strategy involves the oxidative cyclization of commercially available amines and tert-butyl nitrite (B80452) with alkynes or alkenes. researchgate.netorganic-chemistry.org This method is efficient, regiospecific, and tolerates a variety of functional groups. researchgate.net Another approach is the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, which can be efficiently catalyzed by hypervalent iodine(III) species, leading to polycyclic isoxazole derivatives. mdpi.com

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, often providing milder reaction conditions and improved selectivity. researchgate.netorganic-chemistry.orgrsc.org Various metals, including copper, palladium, gold, and rhodium, have been employed to catalyze different types of isoxazole-forming reactions. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org

Copper catalysts, for instance, are particularly effective in the [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes, leading to 3,5-disubstituted isoxazoles. beilstein-journals.orgnih.gov Palladium catalysts have been utilized in cascade reactions, such as the annulation/allylation of alkynyl oxime ethers with allyl halides. organic-chemistry.org Gold and rhodium catalysts have been shown to promote the cycloisomerization of α,β-acetylenic oximes and the isomerization of 5-heteroatom-substituted isoxazoles, respectively. organic-chemistry.orgorganic-chemistry.org

Nitrile Oxide Cycloadditions with Alkynes and Alkenes

Cyclocondensation Approaches for Isoxazole-Propanoate Scaffolds

The most fundamental and widely utilized method for constructing the isoxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). youtube.com This reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack from the hydroxyl group onto the second carbonyl, and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com

To generate a 3-(isoxazol-5-yl)propanoate scaffold, the 1,3-dicarbonyl precursor must contain the necessary propanoate chain or a precursor to it. For instance, a β-keto ester bearing a suitable three-carbon chain at the 5-position can be employed. The precise reaction conditions, particularly the pH during work-up, can influence the regioselectivity of the cyclization, determining whether the 3- or 5-substituted isoxazole isomer is formed. youtube.com While early work focused on simple β-keto esters, modern applications involve more complex dicarbonyl compounds to create functionalized isoxazoles in a single cyclization step. youtube.com

In some advanced applications, intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, catalyzed by hypervalent iodine(III) species, can produce fused isoxazole derivatives with high efficiency. mdpi.com This method involves the in situ generation of a nitrile oxide from the aldoxime, which then undergoes an intramolecular [3+2] cycloaddition. mdpi.com

Base-Catalyzed Domino Reactions Incorporating Propanoate Chains

Domino reactions, where multiple bond-forming events occur in a single pot under the same conditions, offer a powerful strategy for rapidly building molecular complexity. nih.gov Base-catalyzed domino reactions are particularly useful for synthesizing heterocyclic systems. While direct examples for Methyl 3-(isoxazol-5-yl)propanoate are specific, the principles are well-established in related systems, such as the synthesis of alkyl 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoates. researchgate.netx-mol.com

In a typical sequence relevant to this class of compounds, an aryl aldoxime reacts with an electrophile like N-chlorosuccinimide (NCS) to form a hydroximidoyl chloride. x-mol.com In the presence of a base, this intermediate eliminates HCl to generate a highly reactive nitrile oxide. This nitrile oxide can then undergo a [3+2] cycloaddition with a suitable dipolarophile. If the reaction is designed to incorporate a propanoate chain, the dipolarophile or the initial aldoxime would need to contain this moiety. For example, a base-catalyzed domino reaction could be envisioned where a nitrile oxide undergoes cycloaddition with an acrylate derivative, directly installing the propanoate chain. researchgate.net These one-pot syntheses are highly efficient, often proceeding with high yields and diastereoselectivity. rsc.org

Enzyme-Catalyzed Multicomponent Reactions for Isoxazol-5(4H)-one Derivatives

The pursuit of greener and more sustainable chemical processes has led to the development of enzyme-catalyzed reactions. Multicomponent reactions (MCRs) are particularly amenable to biocatalysis. nih.gov For the synthesis of isoxazol-5(4H)-one derivatives, which are structural relatives of the target isoxazole, synthetic enzymes (synzymes) and other biocatalysts have been effectively employed. rsc.orgresearchgate.net

One notable example is the use of a synthetic enzyme to catalyze the three-component reaction of hydroxylamine, a β-ketoester (like ethyl acetoacetate), and various aldehydes in water. rsc.orgresearchgate.net This approach is lauded for its operational simplicity and the ability to reuse the catalyst multiple times without significant loss of activity. rsc.org Another green approach utilizes propylamine-functionalized cellulose (B213188) as a recyclable, heterogeneous catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones at room temperature, achieving good to high yields. mdpi.com These enzyme- and bio-catalyzed MCRs highlight a move towards more environmentally benign synthetic protocols. nih.gov

Table 1: Catalytic Systems for Isoxazol-5(4H)-one Synthesis

Catalyst System Reactants Solvent Key Advantages
Synthetic Enzyme (Synzyme) Hydroxylamine, Ethyl Acetoacetate, Aldehydes Water Reusable (up to 15 times), Green Solvent, Mild Conditions. rsc.orgresearchgate.net
Propylamine-functionalized Cellulose Hydroxylamine HCl, Ethyl Acetoacetate, Aldehydes Not specified Heterogeneous, Recyclable, Room Temperature, Good to High Yields. mdpi.com
Baker's Yeast Aldehyde/Ketone, Malononitrile, 3-methyl-1H-pyrazol-5(4H)-one Ethanol/Water Green Catalyst, Ambient Temperature, High Yields (76-94%). nih.gov

Construction of the Propanoate Side Chain

Esterification Strategies for Methyl Propanoate Formation

The formation of the methyl propanoate moiety is a critical step, typically achieved via esterification of the corresponding propanoic acid. Several methods exist, ranging from classical to modern catalytic approaches.

Acid-Catalyzed Esterification (Fischer Esterification): The most traditional method involves reacting propionic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture under reflux. lookchem.comresearchgate.net While effective, the use of strong, corrosive acids like H₂SO₄ can pose challenges for equipment and lead to side reactions. google.com

Industrial Processes: On an industrial scale, methyl propanoate can be synthesized by the reaction of ethylene (B1197577) with carbon monoxide and methanol, using nickel carbonyl as a catalyst. lookchem.comchemicalbook.com Another large-scale process involves the carbonylation of a reducing alcohol to acetic acid, followed by esterification with methanol. wipo.int

Modern Catalytic Methods: To circumvent the issues with strong mineral acids, alternative catalysts have been developed. Ionic liquids, such as pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium-based salts, have been shown to effectively catalyze the esterification of propanoic acid, achieving yields over 93% while being less corrosive to equipment. google.com

Table 2: Comparison of Esterification Methods for Methyl Propanoate

Method Catalyst Reactants Yield Notes
Fischer Esterification Concentrated H₂SO₄ Propanoic Acid, Methanol 75% Standard lab method; catalyst is corrosive. researchgate.net
Industrial Carbonylation Nickel Carbonyl Ethylene, CO, Methanol High Industrial scale; uses toxic reagents. lookchem.comchemicalbook.com
Ionic Liquid Catalysis Pyridinium/Imidazolium Salts Propanoic Acid, Methanol >93% Less corrosive, high catalyst utilization. google.com

Functional Group Interconversions on the Propanoate Moiety

The ester functional group of the propanoate moiety is a versatile handle for further molecular modifications through various interconversions. solubilityofthings.comscribd.com

Reduction to Alcohols: Esters can be completely reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the this compound to 3-(isoxazol-5-yl)propan-1-ol. It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation. It can be achieved using sterically hindered and less reactive hydride reagents, most notably diisobutylaluminum hydride (DIBALH). libretexts.orgvanderbilt.edu This reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol, yielding 3-(isoxazol-5-yl)propanal from the parent ester.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent. libretexts.org This allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon.

Integrated Synthesis of the this compound Framework

An integrated synthesis of this compound requires a logical sequence of the reactions discussed previously. A convergent and efficient strategy would involve forming the isoxazole ring with the three-carbon side chain already in place, followed by the final esterification step.

A plausible synthetic route is outlined below:

Cyclocondensation: The synthesis would commence with the reaction of hydroxylamine with a suitable 1,3-dicarbonyl compound that already contains the propanoic acid skeleton. A prime candidate for this is 5-oxohexanoic acid or its corresponding ethyl ester (ethyl 5-oxohexanoate). The cyclocondensation would form 3-(isoxazol-5-yl)propanoic acid (if starting from the acid) or ethyl 3-(isoxazol-5-yl)propanoate (if starting from the ester). youtube.com

Esterification/Transesterification: If the product from the cyclization is 3-(isoxazol-5-yl)propanoic acid, it can then be esterified to the target methyl ester. This is achieved using methanol with an acid catalyst like H₂SO₄ or a modern alternative like an ionic liquid. researchgate.netgoogle.com If the cyclization product is the ethyl ester, a transesterification reaction with methanol under acidic or basic conditions would be required to obtain the desired methyl ester.

Sequential Synthetic Pathways

Sequential synthetic pathways are foundational to the construction of this compound and its derivatives. These routes involve the stepwise formation of the isoxazole ring and the subsequent introduction or modification of the propanoate side chain, or vice versa, with the isolation of intermediates at each stage. A common and versatile method for forming the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.combeilstein-journals.org

One representative strategy begins with the synthesis of a core isoxazole structure which is then elaborated. For instance, 2-(isoxazol-5-yl)acetic acids can be prepared and subsequently esterified to yield methyl 2-(isoxazol-5-yl)acetates. beilstein-journals.org These intermediates can then undergo acylation to introduce further complexity. A general procedure involves the reaction of the methyl 2-(isoxazol-5-yl)acetate with an acyl chloride in the presence of a strong base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). beilstein-journals.org This approach allows for the synthesis of a variety of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which are close structural analogs. beilstein-journals.orgbeilstein-journals.org

Another sequential approach involves building the propanoate side chain onto a pre-formed isoxazole ring. For example, a synthesis of methyl 2-amino-3-(3-(2,5-dimethoxyphenyl)isoxazol-5-yl)propanoate involves multiple, distinct steps. nih.gov The synthesis starts with the preparation of a suitable alkyne, such as methyl 2-((tert-butoxycarbonyl)amino)-3-(4-ethynylphenyl)propanoate. nih.gov This alkyne is then reacted with an in-situ generated nitrile oxide (from an aldoxime using an oxidant like sodium hypochlorite) in a 1,3-dipolar cycloaddition to form the 3,5-disubstituted isoxazole ring, followed by deprotection steps to yield the final amino acid derivative. nih.gov

The table below summarizes a representative sequential synthesis for an analog, highlighting the distinct stages involved.

StepReactantsReagents/ConditionsProductReference
12-(Isoxazol-5-yl)acetic acidDiazomethane, THF, Ice-coolingMethyl 2-(isoxazol-5-yl)acetate beilstein-journals.org
2Methyl 2-(3-aryl-isoxazol-5-yl)acetate, Acyl chlorideNaH, THFMethyl 2-(3-(aryl)isoxazol-5-yl)-3-oxopropanoate beilstein-journals.org

This step-by-step approach, while potentially lengthy, offers precise control over the construction of the molecule and allows for the purification of intermediates, which can be crucial for achieving high purity in the final product.

One-Pot and Multicomponent Reaction Approaches

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of isoxazole derivatives. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a convergent manner. rug.nlmdpi.com Many of these strategies focus on the synthesis of isoxazol-5(4H)-ones, which are structurally related to the target compound and can serve as valuable precursors.

A common three-component reaction for isoxazol-5(4H)-one synthesis involves the condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine hydrochloride, and various aldehydes. mdpi.comorientjchem.org The choice of catalyst and solvent system is critical for the success of these reactions. Various catalysts have been explored, often with a focus on green chemistry principles, such as using water as a solvent. researchgate.netias.ac.innih.gov

For example, catalysts like citric acid, pyruvic acid, and Dowex1-x8OH (an ion-exchange resin) have been successfully employed in aqueous media to promote the condensation, leading to high yields of the desired isoxazol-5(4H)-ones. orientjchem.orgresearchgate.netias.ac.in These methods are attractive due to their operational simplicity, mild reaction conditions, and environmentally friendly profile. mdpi.comias.ac.in Another approach utilizes tert-butyl nitrite (TBN) as both a radical initiator and a source of N-O to facilitate the one-pot intramolecular cycloaddition of propargyl-substituted methyl azaarenes, forming isoxazole-fused systems. nih.govmdpi.com

The following table compares different catalytic systems used in the one-pot, three-component synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, a representative isoxazole derivative.

EntryCatalyst and ConditionsTime (h)Yield (%)Reference
1Dowex1-x8OH / H₂O / R.T.195 researchgate.net
2Pyruvic acid (5 mol%) / H₂O / 80 °C282 ias.ac.in
3Citric acid (10 mol%) / H₂O / R.T.1085 orientjchem.org
4Pyridine / EtOH / reflux371 researchgate.net
5Sodium benzoate (B1203000) / H₂O / R.T.1.587 researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. scienceopen.com Consequently, the development of enantioselective and diastereoselective methods for preparing chiral derivatives of this compound is a key research focus. These methods aim to control the formation of new stereocenters during the synthesis.

1,3-dipolar cycloaddition reactions are a primary tool for constructing the isoxazole ring, and controlling the stereochemistry of this process is crucial. unifi.it One strategy involves using a chiral dipolarophile. For instance, the cycloaddition of a nitrile oxide with an allyl ester derived from a chiral amino acid, such as N-Boc protected (S)-alanine allyl ester, can produce a chiral isoxazoline derivative. mdpi.com In this case, the stereocenter from the alanine (B10760859) directs the stereochemical outcome of the reaction.

Another powerful technique is the use of chiral auxiliaries. The Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a well-established chiral glycine (B1666218) equivalent used for the asymmetric synthesis of α-amino acids. lmaleidykla.lt The reaction of the lithiated Schöllkopf auxiliary with a suitable electrophile, such as a halomethyl-substituted isoxazole, would install the isoxazole moiety onto the chiral scaffold. Subsequent hydrolysis of the auxiliary would yield the desired optically active β-(isoxazolyl)alanine derivative. lmaleidykla.lt

Diastereoselective synthesis can be achieved when the cycloaddition reaction creates two new chiral centers with a preference for one diastereomer over the other. The reaction of (E)-2-arylidene-(2H)-indanones with arylnitrile oxides, for example, has been shown to proceed with 100% regio- and diastereoselectivity, exclusively forming the anti-diastereoisomer due to the sterically favored approach of the reagents. sctunisie.org

The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are structural analogs, has also been reported, highlighting that compounds with an (S)-configuration at the C-2 position of the propanoic acid chain can exhibit potent biological activity. nih.gov

The table below outlines strategies for achieving stereocontrol in the synthesis of chiral isoxazole/isoxazoline propanoate analogs.

StrategyMethodExampleStereochemical OutcomeReference
Chiral Dipolarophile1,3-Dipolar cycloadditionAnthracenenitrile oxide + N-Boc-(S)-alanine allyl esterFormation of a single regioisomer with chirality derived from alanine. mdpi.com mdpi.com
Chiral AuxiliaryAsymmetric synthesis of α-amino acidsLithiated Schöllkopf's auxiliary + Halomethyl-imidazo[1,2-a]pyridineStereoselective formation of (S)-2-amino-3-(heteroaryl)propanoate. lmaleidykla.lt lmaleidykla.lt
Diastereoselective Cycloaddition1,3-Dipolar cycloaddition(E)-2-arylidene-(2H)-indanones + Arylnitrile oxidesExclusive formation of the anti-diastereoisomer. sctunisie.org sctunisie.org

These enantioselective and diastereoselective methodologies are critical for accessing specific, biologically active stereoisomers of this compound derivatives for pharmaceutical research.

Reaction Mechanisms and Mechanistic Investigations in Methyl 3 Isoxazol 5 Yl Propanoate Synthesis

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions provide an alternative and widely used pathway to the isoxazole (B147169) core. nanobioletters.com The most common approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine (B1172632). acs.orgresearchgate.net For the synthesis of Methyl 3-(isoxazol-5-yl)propanoate, a suitable precursor would be a γ-keto ester.

A plausible mechanistic pathway for the formation of the isoxazole ring from a β-enamino diketone and hydroxylamine involves several steps: researchgate.net

Initial Attack: The hydroxylamine molecule attacks one of the carbonyl groups of the 1,3-dicarbonyl system. The choice of which carbonyl is attacked first can influence the final regioisomeric outcome.

Intermediate Formation: This initial attack leads to the formation of an intermediate. researchgate.net

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization.

Dehydration: The resulting cyclic intermediate then eliminates a molecule of water (dehydration) to form the stable aromatic isoxazole ring. researchgate.net

The regioselectivity of cyclocondensation can be a significant challenge, often yielding a mixture of 3-substituted and 5-substituted isoxazoles. acs.orgnih.gov However, by carefully selecting precursors and reaction conditions, the formation of the desired 5-substituted isomer can be favored. For instance, using β-enamino ketoesters, which are formed from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, can lead to a highly regioselective synthesis of 3,4,5-trisubstituted isoxazoles upon reaction with hydroxylamine. researchgate.net

Reaction Kinetics and Transition State Analysis

Kinetic and computational studies have provided deep insights into the 1,3-dipolar cycloaddition reactions used in isoxazole synthesis. Transition state analysis using computational methods helps to predict reaction outcomes and understand selectivity. researchgate.net

DFT calculations on the cycloaddition of nitrile oxides with alkynes have shown that the reaction proceeds through a one-step mechanism via an asynchronous transition state. researchgate.netnih.gov The asynchronicity is indicated by the different lengths of the forming C-C and C-O bonds in the calculated transition state geometry. beilstein-journals.orgnih.gov

Energy profiles for the two competitive regioisomeric pathways can be calculated. nih.gov For example, in a study of the reaction between an enamine and a nitrile oxide, the transition state leading to the experimentally observed product was found to be significantly more stable (by several kcal·mol⁻¹) than the transition state for the unobserved regioisomer. beilstein-journals.org This energy difference, or activation energy barrier, directly correlates with the reaction kinetics, dictating that the pathway with the lower barrier will proceed much faster, thus controlling the kinetic outcome of the reaction.

Table 1: Comparative Activation Energies for Regioisomeric Transition States in a Model 1,3-Dipolar Cycloaddition. beilstein-journals.org
Transition StatePathwayRelative Stability (kcal·mol⁻¹)Predicted Outcome
TS-1 (Observed)Formation of desired regioisomer0.0 (Reference)Major Product
TS-2 (Not Observed)Formation of undesired regioisomer+8.9Minor/Not Formed

This data clearly illustrates that the reaction is under kinetic control, with the difference in activation energies leading to high regioselectivity. nih.gov

Role of Catalysts and Reagents in Promoting Specific Reaction Outcomes

The choice of catalysts and reagents is paramount in directing the synthesis of isoxazoles toward the desired product with high efficiency and selectivity. nih.gov

In 1,3-Dipolar Cycloadditions:

Bases: Weak bases like triethylamine (B128534) or sodium bicarbonate are essential for the in situ generation of nitrile oxides from their hydroximoyl chloride precursors, preventing side reactions. rsc.org The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported to promote the reaction, sometimes eliminating the need for a metal catalyst. nih.gov

Copper Catalysts: Copper(I) catalysts are widely used in alkyne-nitrile oxide cycloadditions. organic-chemistry.orgnih.gov They are believed to accelerate the reaction and, crucially, enhance regioselectivity, often leading exclusively to the 3,5-disubstituted isoxazole. organic-chemistry.orgrsc.org A solvent-free mechanochemical approach using a recyclable Cu/Al₂O₃ nanocomposite catalyst has been developed, offering a greener and scalable synthesis. nih.govrsc.org

Gold Catalysts: Gold chlorides (AuCl₃) have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions, allowing for the selective synthesis of 5-substituted isomers. organic-chemistry.org

Iron Catalysts: Iron(III) nitrate (B79036) has been employed as an eco-friendly reagent for both nitration and cyclization when synthesizing isoxazoles from alkynes. organic-chemistry.org

Table 2: Effect of Catalysts on a Model Isoxazole Synthesis. rsc.org
CatalystSolventTime (h)Yield (%)
NoneToluene2445
CuI (10 mol%)Toluene885
Ag₂CO₃ (10 mol%)Toluene1272

In Cyclocondensation Reactions:

Acid/Base Catalysis: The cyclization of β-keto esters with hydroxylamine is sensitive to pH. Hydrochloric acid can be used to mediate the cyclization of protected β-keto hydroxamic acids to yield 5-substituted 3-isoxazolols, specifically avoiding the formation of the isomeric 5-isoxazolone byproduct. acs.orgorganic-chemistry.org

Organocatalysts: Glycine (B1666218) has been used as a non-toxic organocatalyst to promote the three-component cyclocondensation of aldehydes, β-oxoesters, and hydroxylamine hydrochloride in water. yu.edu.jo

Side Reactions and Byproduct Formation

Regioisomer Formation: This is the most common issue in both cycloaddition and cyclocondensation reactions. In the reaction of a β-keto ester with hydroxylamine, the formation of the isomeric 5-isoxazolone can be a major byproduct. acs.orgnih.gov The development of synthetic routes using N,O-diBoc-protected β-keto hydroxamic acids that cyclize without this byproduct formation represents a significant improvement. acs.orgnih.gov In 1,3-dipolar cycloadditions, lack of regiocontrol can lead to a mixture of 3,4- and 3,5-disubstituted isoxazoles. beilstein-journals.org

Furoxan Formation: Nitrile oxides, which are key intermediates in 1,3-dipolar cycloadditions, can undergo self-condensation or dimerization to form stable furoxans (1,2,5-oxadiazole-2-oxides). This side reaction consumes the dipole and lowers the yield of the desired isoxazole. Generating the nitrile oxide in situ at low concentrations is a common strategy to suppress this pathway. beilstein-journals.org

Polymerization: The starting materials, particularly alkynes, can sometimes polymerize under the reaction conditions, especially at elevated temperatures, leading to a complex reaction mixture and reduced yields.

Careful control of reaction parameters such as temperature, solvent, catalyst, and the rate of addition of reagents is essential to minimize these side reactions and maximize the yield of the target compound.

Spectroscopic and Structural Elucidation Techniques in Research on Methyl 3 Isoxazol 5 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including isoxazole (B147169) derivatives. kuey.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. ipb.pt For Methyl 3-(isoxazol-5-yl)propanoate, with the chemical formula C7H9NO3 and a molecular weight of 155.15, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive structural assignment. bldpharm.combldpharm.com

¹H NMR Analysis of Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides information about the different chemical environments of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the methyl ester group, the two methylene (B1212753) groups of the propanoate chain, and the protons on the isoxazole ring. docbrown.info

The methyl protons (CH₃) of the ester group typically appear as a singlet in the range of δ 3.5-4.0 ppm. docbrown.info The two methylene groups (CH₂) in the propanoate chain form an ethyl-like system. The methylene group adjacent to the carbonyl group is expected to resonate as a triplet, while the methylene group adjacent to the isoxazole ring will also appear as a triplet due to coupling with the neighboring methylene protons. sbq.org.br The protons on the isoxazole ring will have characteristic chemical shifts depending on their position. acgpubs.org For instance, in related isoxazole structures, the H-4 proton often appears as a distinct singlet. mdpi.com The integration of these signals corresponds to the number of protons in each environment, confirming the 3:2:2 ratio for the methyl and two methylene groups, respectively. youtube.com

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is typically found downfield, often above δ 170 ppm. lmaleidykla.lt The carbon of the methyl ester group will resonate at approximately δ 52 ppm. beilstein-journals.org The two methylene carbons will have distinct chemical shifts, and the carbons of the isoxazole ring will show characteristic resonances. acgpubs.org For example, in similar isoxazole compounds, the C-3, C-4, and C-5 carbons of the isoxazole ring have been observed at specific chemical shifts that confirm the ring structure. mdpi.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~172
Isoxazole C-5~168
Isoxazole C-3~150
Isoxazole C-4~105
Methoxy (B1213986) (OCH₃)~52
Methylene (α to C=O)~30
Methylene (α to isoxazole)~22
Note: These are approximate values and can vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within a few bonds. youtube.com For this compound, a COSY spectrum would show a correlation between the two methylene groups of the propanoate chain, confirming their adjacent positions. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This technique is crucial for assigning the carbon signals based on the known proton resonances. For example, the singlet of the methyl protons will correlate with the methoxy carbon signal in the ¹³C NMR spectrum. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the methylene group adjacent to the isoxazole ring would show a correlation to the C-5 carbon of the isoxazole ring, confirming the point of attachment. ipb.pte-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy) : While more critical for determining stereochemistry in more complex molecules, NOESY can provide through-space correlations between protons that are close to each other, further confirming the proposed structure. ipb.pte-bookshelf.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. kuey.net The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. mdpi.comdocbrown.info The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. docbrown.info The C=N stretching of the isoxazole ring typically appears around 1600-1650 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations from the alkyl and aromatic-like isoxazole ring protons will be observed in the 2850-3100 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
EsterC=O Stretch1735-1750
EsterC-O Stretch1000-1300
IsoxazoleC=N Stretch1600-1650
Alkyl/Aromatic-likeC-H Stretch2850-3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. kuey.net It also provides information about the structure through analysis of fragmentation patterns. scienceready.com.au

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 155.15. bldpharm.com The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.org The isoxazole ring can also undergo characteristic fragmentation, often involving cleavage of the N-O bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. nih.gov This allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the molecular formula as C₇H₉NO₃ by matching the experimentally determined mass to the calculated exact mass with a high degree of accuracy. beilstein-journals.org This technique is invaluable for confirming the identity of a newly synthesized compound. beilstein-journals.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a compound. While specific crystallographic data for this compound is not widely published, the methodology has been extensively applied to a variety of isoxazole and isoxazoline (B3343090) derivatives, establishing their structural features with high resolution. mdpi.comnih.govmdpi.com

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. mdpi.com This has been crucial in confirming the structure of newly synthesized isoxazole derivatives and in determining the absolute configuration of chiral centers. nih.govnih.gov

For instance, the exact structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone was unequivocally identified using X-ray diffraction, confirming it as a pure diastereoisomer. nih.govnih.gov The analysis revealed that both the isoxazoline and cyclohex-2-one rings adopt an envelope conformation. nih.govnih.gov Similarly, the crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) was determined to crystallize in the orthorhombic space group Pbca, with the analysis also detailing the hydrogen bonding interactions that stabilize the crystal packing. mdpi.com

These studies exemplify the power of X-ray crystallography to provide definitive structural proof, which is essential for validating synthetic pathways and for structure-activity relationship (SAR) studies in medicinal chemistry. The data obtained are critical for understanding how these molecules interact with biological targets.

Table 1: Example of Crystallographic Data for an Isoxazole Derivative This table presents crystallographic data for Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate, illustrating the type of information obtained from X-ray analysis. nih.gov

ParameterValue
Chemical Formula C₂₄H₂₆N₄O₃
Molecular Weight 418.49
Crystal System Triclinic
Space Group P-1
a (Å) 6.1250 (7)
b (Å) 13.1425 (16)
c (Å) 13.7139 (16)
α (°) 93.600 (2)
β (°) 95.514 (2)
γ (°) 95.637 (2)
Volume (ų) 1090.6 (2)
Z (molecules/unit cell) 2
Data sourced from Meng et al., 2010. nih.gov

Other Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy for Chemical Probes)

Beyond foundational techniques like NMR and IR spectroscopy, other advanced methods such as fluorescence spectroscopy are employed to investigate the specific properties and applications of isoxazole derivatives. mdpi.comacs.orgipb.ptresearchgate.net Fluorescence spectroscopy is particularly valuable for developing chemical probes and sensors due to its high sensitivity. nih.govmdpi.com

Isoxazole-containing compounds have been designed as fluorophores for various applications, including bio-orthogonal chemistry and ion sensing. nih.govmdpi.com In this context, the isoxazole ring can be part of a larger conjugated system that exhibits fluorescence. The synthesis of an anthracene-isoxazolyl derivative, for example, yielded a compound with significant fluorescent properties. mdpi.com This molecule, (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, was developed as a fluorescent probe for ligation chemistry. Its fluorescence emission maximum was centered at 481 nm in methanol (B129727), a property displayed only by the final cycloadduct and not the starting materials, indicating its utility in monitoring reaction progress. mdpi.com

Furthermore, isoxazole derivatives have been incorporated into chemosensors. mdpi.comnih.gov For example, pyrene-isoxazole-calix mdpi.comarene derivatives have been synthesized and studied as fluorescent sensors for copper(II) ions. maynoothuniversity.ie The fluorescence emission intensity of these host molecules was dramatically quenched upon exposure to Cu²⁺ ions, demonstrating their selectivity and sensitivity for metal ion recognition. maynoothuniversity.ie Such studies highlight the versatility of the isoxazole scaffold in the design of functional molecules for advanced applications.

Table 2: Fluorescence Properties of an Anthracene-Isoxazolyl Derivative mdpi.com

CompoundSolventEmission Maximum (λem)Application
(2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoateMethanol481 nmFluorescent chemical probe
Data sourced from Molbank, 2014. mdpi.com

Applications As a Synthetic Synthon and Intermediate in Academic Research

Precursors for Complex Heterocyclic Systems

The isoxazole (B147169) core and the ester functionality of methyl 3-(isoxazol-5-yl)propanoate serve as handles for elaboration into more intricate heterocyclic structures.

The isoxazole moiety of this compound can be a starting point for the synthesis of polycyclic systems where the isoxazole ring is fused to other rings. For instance, isoxazole-fused tricyclic quinazoline (B50416) alkaloids have been synthesized through methods like intramolecular cycloaddition. nih.gov While not directly starting from this compound, these synthetic strategies highlight the potential of the isoxazole scaffold to be incorporated into complex polycyclic frameworks. The development of practical, one-pot methods for creating such fused systems demonstrates the ongoing interest in expanding the chemical space around the isoxazole core. nih.gov

The isoxazole ring itself is a five-membered heterocycle containing both nitrogen and oxygen, making it an inherent building block for other heterocycles containing these atoms. smolecule.com The propanoate side chain offers a site for further reactions to build upon the isoxazole core. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various coupling reactions. Research has shown the synthesis of isoxazole derivatives as a significant class of nitrogen- and oxygen-containing heterocycles with diverse applications. researchgate.net The isoxazole scaffold is a key component in a variety of pharmaceuticals and serves as a building block in organic synthesis. yu.edu.jo

Intermediates in the Synthesis of Scaffolds with Potential Research Utility

The structural features of this compound make it an ideal intermediate for creating diverse molecular scaffolds that can be used in various research applications.

The ability to be readily modified makes this compound a valuable starting material for the generation of molecular libraries. These libraries, containing a multitude of related but structurally distinct compounds, are crucial for screening for biological activity. For example, isoxazole derivatives have been incorporated into hybrid molecules, such as isoxazole-tethered quinone-amino acid hybrids, to create diverse libraries for drug discovery. researchgate.netnih.gov The synthesis of such hybrids often involves multi-step sequences where the isoxazole unit acts as a central scaffold. researchgate.netnih.gov

The isoxazole scaffold is present in molecules designed as chemical probes and imaging agents. For instance, derivatives of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a compound structurally related to this compound, have been developed as PET probes for imaging AMPA receptors in the brain. researchgate.net This highlights the potential for isoxazole-containing compounds to be adapted for in vivo imaging applications. The development of such probes is crucial for studying the role of specific receptors in neurological disorders. researchgate.net

Integration into Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic strategies. Isoxazole derivatives, particularly isoxazol-5(4H)-ones, are frequently synthesized through one-pot, three-component reactions. yu.edu.jojoac.info These reactions often involve an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester, showcasing the modular nature of isoxazole synthesis. yu.edu.jojoac.info

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, have also been employed to construct complex molecules containing the isoxazole core. For example, a copper-catalyzed three-component cascade reaction has been developed to create ester-functionalized γ-lactones and δ-lactones, demonstrating the potential for complex transformations involving ester-containing starting materials. beilstein-journals.org Furthermore, novel synthetic routes for isoxazolin-5-one (B1206914) glucosides have been developed using cascade reactions. nih.gov

Future Research Directions and Unexplored Avenues for Methyl 3 Isoxazol 5 Yl Propanoate

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. researchgate.netmdpi.com Future research on Methyl 3-(isoxazol-5-yl)propanoate synthesis should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.netnih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com For the synthesis of isoxazole (B147169) derivatives, microwave-assisted protocols have demonstrated higher purity of the final product in shorter reaction times. mdpi.com

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net Research could focus on solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or bio-based solvents such as glycerol. mdpi.comnih.gov Water, in particular, is an attractive medium for multicomponent reactions leading to heterocyclic systems. mdpi.com

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for, often expensive and toxic, metal catalysts is a significant challenge. researchgate.net Exploring reaction conditions, such as thermal or microwave activation, that can promote the cyclization to the isoxazole ring without a catalyst would be a notable advancement. nanobioletters.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for this compound

ParameterConventional SynthesisPotential Green Synthesis
Energy Source Conventional heating (e.g., oil bath)Microwave irradiation, Sonication researchgate.netdokumen.pub
Solvent Volatile organic solvents (e.g., Toluene, THF) nanobioletters.comWater, Glycerol, Solvent-free mdpi.comnih.gov
Catalyst Metal-based catalysts researchgate.netCatalyst-free, Biocatalysts nanobioletters.comrsc.org
Reaction Time Often several hours to days nih.govPotentially reduced to minutes or hours mdpi.com
Yield & Purity Variable, may require extensive purificationOften higher yields and cleaner products mdpi.com
Atom Economy Can be low due to byproducts and protecting groupsPotentially higher through multicomponent reactions nih.gov

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. mdpi.com Chemoenzymatic routes, which combine enzymatic and chemical steps, can provide efficient pathways to complex molecules. mdpi.comnih.gov For this compound, these approaches remain largely unexplored.

Future research could investigate:

Enzymatic Resolution: If chiral derivatives of this compound are desired, enzymes like lipases could be used for the kinetic resolution of racemic intermediates, a technique successfully applied to other chiral isoxazole derivatives. researchgate.netacs.org

Whole-Cell Biotransformations: The use of whole-cell systems, such as Daucus carota (carrot) roots, has emerged as a cost-effective method for asymmetric reductions of ketones to chiral alcohols. rsc.org This could be applied to precursors of the target molecule.

Engineered Enzymes: Advances in protein engineering allow for the design of enzymes with tailored substrate specificities and catalytic activities, opening the door to novel biocatalytic syntheses of isoxazole-containing compounds. nih.gov

Table 2: Potential Chemoenzymatic and Biocatalytic Reactions for the Synthesis of this compound Derivatives

Enzyme ClassPotential ReactionSubstrate TypeDesired Outcome
Lipases Enantioselective acylation/hydrolysis acs.orgRacemic alcohol or ester precursorChiral intermediates for asymmetric synthesis
Dehydrogenases Asymmetric reduction of a carbonyl group rsc.orgKetone precursorChiral alcohol intermediate
Oxidases Selective oxidationFunctional group on a precursorIntroduction of new functionality
Aldolases Stereoselective C-C bond formation nih.govAldehyde and ketone precursorsAsymmetric synthesis of the carbon backbone

Flow Chemistry and Continuous Manufacturing Applications

Flow chemistry, or continuous manufacturing, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. acs.orgauburn.edu The synthesis of heterocyclic compounds, including isoxazoles, has been shown to benefit significantly from flow technologies. researchgate.netmdpi.comsci-hub.se

Unexplored applications for this compound include:

Enhanced Safety: Reactions involving hazardous reagents or unstable intermediates can be performed more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. acs.orgrsc.org

Process Automation: Fully automated flow synthesis platforms can enable rapid optimization of reaction conditions (temperature, pressure, residence time) and on-demand production of this compound. acs.org This is particularly advantageous for creating small libraries of derivatives for screening purposes. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

FeatureBatch ProcessingFlow Chemistry
Scalability Difficult, requires re-optimizationEasier, by running the system for longer
Safety Higher risk with hazardous reagents/exothermic reactions auburn.eduInherently safer due to small volumes and better control acs.org
Heat & Mass Transfer Often inefficient, leading to side products auburn.eduHighly efficient, leading to cleaner reactions and higher yields rsc.org
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, and residence time researchgate.net
Automation Difficult to fully automateReadily integrated with automated systems acs.org
Footprint Large, requires significant lab spaceCompact, smaller footprint auburn.edu

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry provides powerful tools for designing new molecules and optimizing their properties before synthesis, saving time and resources. nih.govjneonatalsurg.com These methods are increasingly used in the design of novel heterocyclic compounds. researchgate.net

For this compound, future research could leverage:

De Novo Design: Algorithms can be used to generate novel molecular structures based on the isoxazole scaffold of the parent compound, aiming for enhanced biological activity or improved material properties. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives based on their structural features, guiding the synthesis of more potent compounds. researchgate.net

Molecular Docking: If a biological target is known, molecular docking simulations can predict the binding affinity and interaction mode of this compound derivatives, aiding in the rational design of more effective molecules. researchgate.netnih.gov

Table 4: Application of Computational Tools in the Development of this compound Derivatives

Computational ToolApplicationObjective
De Novo Design Algorithms Generate novel molecules from scratch or by modifying existing scaffolds. nih.govDiscover new chemical entities with desired properties.
Molecular Docking (e.g., AutoDock) Predict binding modes and affinities of a ligand to a target protein. jneonatalsurg.comRational design of potent inhibitors or agonists.
Pharmacophore Modeling Identify the essential 3D arrangement of features required for biological activity. jneonatalsurg.comGuide virtual screening and lead optimization.
QSAR Modeling Correlate chemical structure with biological activity or properties. researchgate.netPredict the activity of unsynthesized compounds.
Molecular Dynamics Simulations Simulate the dynamic behavior of a molecule or a ligand-protein complex over time.Understand binding stability and conformational changes.

Exploration of Novel Reactivity Patterns and Transformations

The isoxazole ring is not merely a stable aromatic system; it possesses a weak N-O bond that can be cleaved under certain conditions, making it a versatile synthetic intermediate. researchgate.net Exploring the latent reactivity of this compound could lead to the discovery of novel chemical transformations and the synthesis of diverse molecular architectures.

Promising research avenues include:

Ring-Opening Reactions: Reductive or base-mediated cleavage of the isoxazole ring can yield valuable difunctionalized compounds like 1,3-dicarbonyls, β-amino alcohols, or α,β-unsaturated oximes, which are versatile building blocks in organic synthesis. researchgate.net

Photochemical Rearrangements: The photochemical irradiation of isoxazoles can induce skeletal rearrangements to form other heterocyclic systems, such as oxazoles or highly reactive ketenimines. acs.org Applying this to this compound could provide access to previously inaccessible compounds. acs.org

Bioactivation Pathways: Understanding how the isoxazole ring in this specific molecule might be metabolized or bioactivated could provide insights into its biological activity and guide the design of next-generation analogues. nih.gov

Table 5: Known and Potential Reactivity of the Isoxazole Ring Applicable to this compound

Reaction TypeConditionsResulting Structure(s)Reference
Reductive N-O Bond Cleavage Catalytic hydrogenation (e.g., Raney Ni, Pd/C)β-Enaminone, β-Amino alcohol researchgate.net
Base-Mediated Ring Opening Strong base (e.g., NaOEt)α-Cyano ketone researchgate.net
Photochemical Rearrangement UV irradiationOxazole, Ketenimine, Azirine intermediates acs.org
1,3-Dipolar Cycloaddition (Synthesis precursor) Nitrile oxide + AlkyneIsoxazole ring researchgate.netnanobioletters.com
Domino Reductive Nef/Cyclization (Synthesis precursor) β-nitroenones3,5-disubstituted isoxazoles rsc.org

Integration with AI and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes, optimization of conditions, and planning of synthetic routes. ijsetpub.comresearchgate.net The application of these technologies to the synthesis of this compound is a completely unexplored but highly promising field.

Future integration of AI/ML could involve:

Reaction Yield Prediction: ML models can be trained on reaction datasets to predict the yield of a reaction under specific conditions, reducing the number of experiments needed for optimization. rjptonline.org

Retrosynthesis Planning: AI tools can propose synthetic pathways for a target molecule by working backward from the product to commercially available starting materials, potentially identifying novel and more efficient routes. engineering.org.cn

Autonomous Synthesis: In combination with flow chemistry, AI algorithms could create fully autonomous platforms that can design, execute, and optimize the synthesis of this compound and its derivatives with minimal human intervention. ijsetpub.com However, the success of these models is highly dependent on the availability of large, high-quality datasets. acs.org

Table 6: Potential Roles of AI and Machine Learning in the Synthesis of this compound

AI/ML ApplicationDescriptionPotential Impact
Reaction Condition Optimization Algorithms suggest optimal temperatures, solvents, catalysts, and reagents. researchgate.netReduces experimental effort and material waste.
Forward Reaction Prediction Predicts the product(s) of a given set of reactants and conditions. researchgate.netHelps chemists evaluate potential synthetic steps.
Retrosynthesis Proposes a sequence of reactions to synthesize a target molecule. engineering.org.cnAccelerates the discovery of viable synthetic routes.
Property Prediction Models predict physicochemical or biological properties from molecular structure.Guides the design of molecules with desired characteristics.
Data Extraction from Literature NLP models extract reaction data from scientific papers to build datasets. ijsetpub.comPopulates the databases needed to train other ML models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(isoxazol-5-yl)propanoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(isoxazol-5-yl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Yield optimization requires controlling reaction time (typically 6–12 hours) and stoichiometric ratios (1:3 molar ratio of acid to methanol). Side-product formation, such as incomplete esterification, can be mitigated by anhydrous conditions and molecular sieves to absorb water . Alternative routes include alkylation of isoxazole derivatives with methyl acrylate, though steric hindrance may reduce efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The isoxazole proton signals typically appear at δ 6.5–8.5 ppm (¹H NMR), while ester carbonyl carbons resonate at ~170 ppm (¹³C NMR). Infrared (IR) spectroscopy identifies ester C=O stretches near 1730 cm⁻¹. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular ion confirmation .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Use a gradient elution (e.g., 10%–90% acetonitrile in water) to separate impurities. Purity ≥95% is achievable via recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) .

Advanced Research Questions

Q. How do structural modifications to the isoxazole ring impact the compound’s biological activity in kinase inhibition studies?

  • Methodological Answer : Substituents at the 3- and 5-positions of the isoxazole ring influence binding affinity to targets like ATR kinase. For example, introducing electron-withdrawing groups (e.g., -SO₂CH₃) enhances polar interactions with catalytic lysine residues. Computational docking (e.g., Schrödinger Suite) combined with SAR studies can guide rational design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using recombinant enzymes (e.g., ATR expressed in Sf9 cells) and validate via IC₅₀ comparisons. Cross-reference cytotoxicity data (e.g., MTT assays) to distinguish target-specific effects from nonspecific toxicity .

Q. How can the stability of this compound be evaluated under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed propanoic acid) are monitored. Store the compound in amber vials at -20°C under argon to prevent oxidation and moisture uptake .

Q. What computational methods are effective for predicting the metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools like MetaSite or GLORYx to predict phase I metabolism (e.g., ester hydrolysis) and phase II conjugation (e.g., glucuronidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .

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